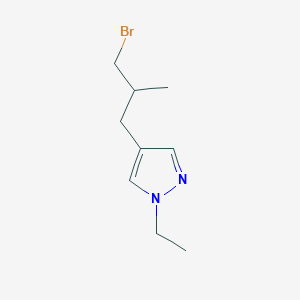

4-(3-Bromo-2-methylpropyl)-1-ethyl-1h-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3-Bromo-2-methylpropyl)-1-ethyl-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom and a methyl group on the propyl side chain, as well as an ethyl group attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-2-methylpropyl)-1-ethyl-1H-pyrazole typically involves the reaction of 3-bromo-2-methylpropyl bromide with 1-ethyl-1H-pyrazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation, crystallization, or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-2-methylpropyl)-1-ethyl-1H-pyrazole undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: The compound can be reduced to remove the bromine atom or to convert the pyrazole ring to a dihydropyrazole.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like tetrahydrofuran (THF) or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 4-(3-azido-2-methylpropyl)-1-ethyl-1H-pyrazole, while oxidation with potassium permanganate produces 4-(3-hydroxy-2-methylpropyl)-1-ethyl-1H-pyrazole.

Scientific Research Applications

4-(3-Bromo-2-methylpropyl)-1-ethyl-1H-pyrazole has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.

Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-2-methylpropyl)-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases.

Comparison with Similar Compounds

Similar Compounds

3-Bromo-2-methylpropene: A related compound with a similar bromine and methyl substitution pattern.

4-(3-Bromo-2-methylpropyl)-2-methyl-1,3-thiazole: Another compound with a similar side chain but a different heterocyclic ring.

1-(3-Bromo-2-methylpropyl)-4-isopropylazepane: A compound with a similar bromine and methyl substitution but a different ring structure.

Uniqueness

4-(3-Bromo-2-methylpropyl)-1-ethyl-1H-pyrazole is unique due to its specific combination of a pyrazole ring with a bromine-substituted propyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

4-(3-Bromo-2-methylpropyl)-1-ethyl-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazoles are known for their pharmacological potential, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article delves into the biological activity of this specific compound, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods involving hydrazine derivatives and suitable carbonyl compounds. The synthesis often includes the use of bromoalkanes to introduce the bromine substituent at the desired position on the pyrazole ring. The general synthetic pathway involves:

- Formation of Pyrazole Ring : Reacting hydrazine with appropriate carbonyl compounds.

- Bromination : Introducing the bromo group via electrophilic substitution.

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a study, derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Analgesic Properties

Analgesic effects have been documented in several pyrazole derivatives. The compound has been tested in models such as carrageenan-induced paw edema in rats, where it showed promising results comparable to ibuprofen .

Antimicrobial Activity

The antimicrobial potential of pyrazoles has been extensively studied. In vitro tests against various bacterial strains indicated that similar compounds exhibit significant antibacterial activity, with some achieving inhibition zones comparable to established antibiotics . For example, compounds derived from pyrazoles were effective against both Gram-positive and Gram-negative bacteria .

Case Study 1: Anti-inflammatory Effects

A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced edema model. Among them, compounds with bromine substitutions exhibited enhanced activity, suggesting that halogenation may play a role in increasing biological efficacy .

Case Study 2: Antimicrobial Evaluation

In a comparative study, several pyrazole derivatives were tested against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) lower than that of ampicillin, highlighting their potential as new antimicrobial agents .

Research Findings

Properties

Molecular Formula |

C9H15BrN2 |

|---|---|

Molecular Weight |

231.13 g/mol |

IUPAC Name |

4-(3-bromo-2-methylpropyl)-1-ethylpyrazole |

InChI |

InChI=1S/C9H15BrN2/c1-3-12-7-9(6-11-12)4-8(2)5-10/h6-8H,3-5H2,1-2H3 |

InChI Key |

FCEDHDPTWJVXSS-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)CC(C)CBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.